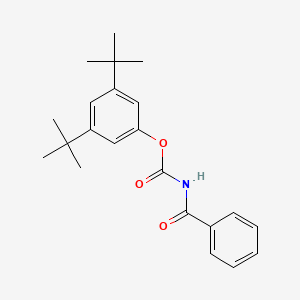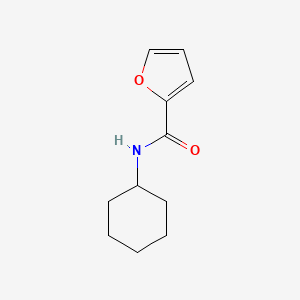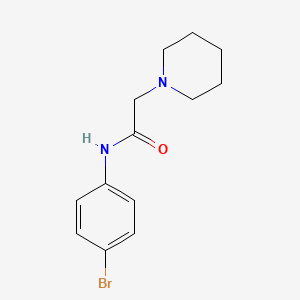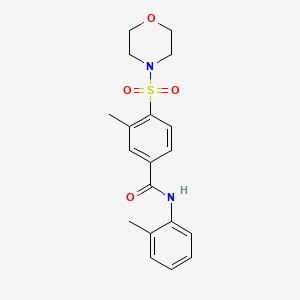
(3,5-ditert-butylphenyl) N-benzoylcarbamate
Overview
Description
(3,5-ditert-butylphenyl) N-benzoylcarbamate is an organic compound with the molecular formula C22H29NO3 It is known for its unique structural features, which include a benzoylcarbamate group attached to a 3,5-ditert-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-ditert-butylphenyl) N-benzoylcarbamate typically involves the reaction of 3,5-ditert-butylphenol with benzoyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,5-ditert-butylphenol and benzoyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 3,5-ditert-butylphenol is dissolved in a suitable solvent, such as dichloromethane. Benzoyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The purification steps are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-ditert-butylphenyl) N-benzoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The benzoylcarbamate group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted carbamates and related derivatives.
Scientific Research Applications
(3,5-ditert-butylphenyl) N-benzoylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-ditert-butylphenyl) N-benzoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The pathways involved include the inhibition of key enzymes in metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenol: A related compound with similar structural features but lacking the benzoylcarbamate group.
3,5-Di-tert-butylcatechol: Another similar compound with catechol functionality.
Uniqueness
(3,5-ditert-butylphenyl) N-benzoylcarbamate is unique due to the presence of both the 3,5-ditert-butylphenyl and benzoylcarbamate groups, which confer distinct chemical and biological properties. Its ability to act as a protecting group and enzyme inhibitor sets it apart from other related compounds.
Properties
IUPAC Name |
(3,5-ditert-butylphenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)16-12-17(22(4,5)6)14-18(13-16)26-20(25)23-19(24)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQTYZOHYXKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)NC(=O)C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B3833888.png)
![3-(5-methoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3833890.png)
![N-[2-(acetylamino)-3-phenylacryloyl]glycine](/img/structure/B3833917.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![1-[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B3833923.png)




![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
![N-[4-(Benzenesulfonyl)phenyl]-4-methyl-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B3833989.png)
![3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B3833991.png)

